molecular formula C13H6ClN3 B5310973 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile

3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B5310973
M. Wt: 239.66 g/mol
InChI Key: FDXPJUZQXQATBN-UHFFFAOYSA-N
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Description

3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile is a synthetically valuable chemical scaffold primarily utilized as a key building block in medicinal chemistry and organic synthesis. Its structure, featuring reactive chloro and cyano substituents, allows for sequential functionalization to create diverse complex molecules for biological screening . This compound serves as a crucial precursor for the synthesis of various benzo[b][1,6]naphthyridine derivatives, which are a class of nitrogen-containing heterocycles of significant interest in drug discovery . Research into this compound has demonstrated its high reactivity with various S-, C-, and N-nucleophiles, enabling the introduction of diverse functional groups at its reactive centers and facilitating the exploration of structure-activity relationships . Furthermore, the benzo[1,6]naphthyridine core is recognized as a privileged structure in pharmaceutical development, with analogues investigated for their potential as luminescent materials and as agents in anticancer research . This product is intended for research purposes as a chemical intermediate and reference standard. It is strictly For Research Use Only (RUO) and is not intended for direct human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorobenzo[b][1,6]naphthyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClN3/c14-13-10(6-15)12-9(7-16-13)5-8-3-1-2-4-11(8)17-12/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXPJUZQXQATBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=NC(=C(C3=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Chlorobenzo[b]naphthyridine-4-carbonitrile, both one-dimensional and two-dimensional NMR techniques would be required for a complete structural assignment.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Aromatic and Heterocyclic Systems

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: A proton NMR spectrum of 3-Chlorobenzo[b]naphthyridine-4-carbonitrile would be expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm). The chemical shift of each proton would be influenced by the presence of the chloro and cyano groups, as well as the nitrogen atoms within the fused ring system. The coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent protons.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon atoms in the molecule. The carbon atoms directly attached to the electron-withdrawing chloro and cyano groups, as well as those in the vicinity of the nitrogen atoms, would be expected to appear at characteristic chemical shifts. The carbon of the nitrile group (CN) typically resonates in a distinct region of the spectrum.

Despite the utility of these techniques, specific ¹H and ¹³C NMR spectral data for 3-Chlorobenzo[b]naphthyridine-4-carbonitrile are not currently available in published literature.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace out the spin systems within the benzo and naphthyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It would be instrumental in connecting the different fragments of the molecule and confirming the position of the chloro and cyano substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which can help in determining the stereochemistry and conformation of the molecule.

Detailed structural elucidation of 3-Chlorobenzo[b]naphthyridine-4-carbonitrile through these two-dimensional NMR techniques has not been reported.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio.

For 3-Chlorobenzo[b]naphthyridine-4-carbonitrile, HRMS would be used to confirm its molecular formula (C₁₃H₆ClN₃). The measured mass would be compared to the calculated theoretical mass. Fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the stability of the molecule and the connectivity of its structural components by analyzing the fragmentation pattern upon ionization. However, specific HRMS data and fragmentation analysis for this compound are not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 3-Chlorobenzo[b]naphthyridine-4-carbonitrile would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the connectivity and planarity of the fused ring system. To date, the crystal structure of this compound has not been reported in the crystallographic databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of 3-Chlorobenzo[b]naphthyridine-4-carbonitrile would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. Other significant peaks would correspond to C=C and C=N stretching vibrations within the aromatic rings, as well as C-H and C-Cl stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum, particularly for non-polar bonds.

Specific IR and Raman spectral data for 3-Chlorobenzo[b]naphthyridine-4-carbonitrile have not been found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of 3-Chlorobenzo[b]naphthyridine-4-carbonitrile is expected to absorb light in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The absorption maxima (λ_max) and the corresponding molar absorptivity values would be characteristic of the electronic structure of the compound. Currently, there is no published UV-Vis absorption spectrum for this specific molecule.

Reactivity and Mechanistic Investigations of 3 Chlorobenzo B 1 2 Naphthyridine 4 Carbonitrile

Reactivity of the Chloro Substituent and Nitrile Group

The reactivity of 3-Chlorobenzo[b] wikipedia.orgacs.orgnaphthyridine-4-carbonitrile is largely centered around the chloro and nitrile functionalities attached to the pyridine (B92270) ring portion of the molecule. The electron-withdrawing nature of the adjacent nitrile group and the nitrogen atom within the pyridine ring activates the C3-chloro substituent towards nucleophilic aromatic substitution (SNAr).

The chloro group can be displaced by various nucleophiles. For instance, in the related benzo[h] wikipedia.orgacs.orgnaphthyridine system, chloro substituents have been shown to undergo regioselective SNAr reactions with nucleophiles such as primary aromatic amines, alkoxides (methoxide/ethoxide), and azide (B81097) at different temperatures. researchgate.net Similarly, studies on 10-chloro-1,2,3,4-tetrahydrobenzo[b] wikipedia.orgacs.orgnaphthyridines demonstrate that the chloro group is susceptible to substitution, although its reactivity can be influenced by other substituents on the ring system. mdpi.com For example, the reaction of 2-benzyl-10-chloro derivatives with methyl propiolate in methanol (B129727) proceeds at room temperature. nih.gov

The nitrile group is a versatile functional group that can undergo a variety of transformations. While specific studies on the nitrile group of 3-Chlorobenzo[b] wikipedia.orgacs.orgnaphthyridine-4-carbonitrile are not extensively detailed, its reactivity can be inferred from general nitrile chemistry and related heterocyclic systems. chemistrysteps.comlibretexts.orgopenstax.org Typically, nitriles can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, passing through an amide intermediate. chemistrysteps.comopenstax.org A relevant example is the hydrolysis of benzo[h] wikipedia.orgacs.orgnaphthyridine-5-carbonitrile to the corresponding carboxylic acid by boiling in aqueous alkali. researchgate.net Furthermore, nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org They can also react with organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis of the intermediate imine. openstax.org

The following table summarizes the reactivity of chloro-substituted benzo[b] wikipedia.orgacs.orgnaphthyridine derivatives with various reagents, providing insight into the potential reactions of the target compound.

ReactantReagentConditionsProduct TypeYield (%)
2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] wikipedia.orgacs.orgnaphthyridine4-Fluorophenylacetylene, (Ph₃P)₂PdCl₂, CuI, Et₃N, DIADToluene, 110 °CPhenylethynyl derivative52
2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] wikipedia.orgacs.orgnaphthyridineIndole, (Ph₃P)₂PdCl₂, CuI, Cs₂CO₃Dioxane, 110 °CIndolyl derivative45
10-chloro-1-[(4-fluorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] wikipedia.orgacs.orgnaphthyridineAcetylacetyleneIsopropanol (B130326), -30 °C to rtStevens Rearrangement Product37-42

Data sourced from a study on substituted 1,2,3,4-tetrahydrobenzo[b] wikipedia.orgacs.orgnaphthyridines. nih.gov

Electrophilic and Nucleophilic Reaction Pathways on the Benzo[b]wikipedia.orgacs.orgnaphthyridine Skeleton

The electron distribution within the benzo[b] wikipedia.orgacs.orgnaphthyridine skeleton makes it susceptible to both nucleophilic and electrophilic attacks, though the positions of these attacks are highly governed by the directing effects of the fused rings and substituents.

Nucleophilic Attack: The pyridine-derived portion of the molecule is electron-deficient due to the electronegativity of the nitrogen atom, making it the primary site for nucleophilic attack. As discussed in the previous section, the C3 position is highly activated towards nucleophilic substitution due to the presence of the chloro leaving group and the electron-withdrawing nitrile group. libretexts.org This follows the addition-elimination mechanism typical for SNAr reactions, where the nucleophile adds to form a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing this intermediate, thereby facilitating the reaction. libretexts.org Studies on related benzo[c] wikipedia.orgorganic-chemistry.orgnaphthyridine systems have also shown that a chloro substituent can be readily displaced by nitrogen and sulfur nucleophiles. osi.lv

Cycloaddition Reactions Involving Benzo[b]wikipedia.orgacs.orgnaphthyridine Derivatives

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic and heterocyclic systems. In the context of benzo[b] wikipedia.orgacs.orgnaphthyridines, these reactions are primarily utilized as a key step in the synthesis of the fused ring system itself, rather than as a reaction of the pre-formed aromatic core.

A notable synthetic strategy involves an intramolecular hetero-Diels-Alder reaction. For instance, a method has been developed to access novel pyrimidine-fused heterocyclic scaffolds, specifically hexahydrobenzo[b]pyrimido[4,5-h] wikipedia.orgacs.orgnaphthyridines. acs.org The key step in this synthesis is an intramolecular inverse-electron-demand hetero-Diels-Alder reaction of imines or iminiums that are formed in situ. acs.org Similarly, the synthesis of benzo[h]-1,6-naphthyridine systems has been achieved through the intramolecular Diels-Alder cycloaddition of aryl oxazoles with substituted acrylamides, which ultimately yields the pyridine ring fused to the benzoquinoline core. ucla.educrossref.org These reactions highlight the utility of cycloaddition strategies in building the complex architecture of benzo[b] wikipedia.orgacs.orgnaphthyridine derivatives from simpler precursors.

While the aromatic benzo[b] wikipedia.orgacs.orgnaphthyridine system is generally not reactive as a diene or dienophile in standard Diels-Alder reactions due to its aromatic stability, highly activated or derivatized forms might participate in such transformations under specific conditions. However, the predominant application of cycloaddition chemistry in this area remains in the de novo synthesis of the ring system.

Rearrangement Reactions (e.g., Smiles Rearrangement) in Related Naphthyridine Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction where a connecting chain (Z-X) migrates from one aromatic ring to another via a nucleophilic group (YH). This rearrangement is a valuable tool in heterocyclic synthesis.

While examples of the Smiles rearrangement on the exact benzo[b] wikipedia.orgacs.orgnaphthyridine skeleton are not prominent in the literature, its application has been demonstrated in closely related naphthyridine systems. Specifically, the rearrangement has been successfully carried out in the 2,7-naphthyridine (B1199556) series. In one study, 1-amino-3-chloro-2,7-naphthyridines were reacted with 2-mercaptoethanol. The resulting thioether intermediate then underwent a Smiles rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. This transformation serves as a key step in the synthesis of novel furo[2,3-c]-2,7-naphthyridines.

The mechanism of the Smiles rearrangement involves the deprotonation of the nucleophilic group (e.g., a hydroxyl or amino group) on the side chain. This is followed by an intramolecular ipso-attack on the carbon atom of the aromatic ring bearing the displaceable group (X), forming a spirocyclic intermediate (a Meisenheimer-type complex). Subsequent ring-opening cleaves the C-X bond, completing the migration of the aromatic ring. The reaction is typically facilitated by electron-withdrawing groups on the aromatic ring that is being attacked, as these groups stabilize the intermediate negative charge.

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can significantly influence the rate, outcome, and selectivity of chemical reactions, particularly nucleophilic aromatic substitutions (SNAr) which are key to the reactivity of 3-Chlorobenzo[b] wikipedia.orgacs.orgnaphthyridine-4-carbonitrile. The SNAr mechanism proceeds through a charged Meisenheimer intermediate, and the ability of the solvent to stabilize this intermediate is crucial.

Solvents are generally classified as polar protic (e.g., water, methanol), polar aprotic (e.g., DMSO, DMF, acetonitrile), and nonpolar (e.g., hexane, toluene).

Polar Aprotic Solvents: These solvents (like DMSO, DMF) are generally preferred for SNAr reactions. They possess large dipole moments and can solvate cations effectively, but they are less effective at solvating anions because their positive centers are sterically shielded. This leaves the nucleophile relatively "bare" and highly reactive, leading to a significant increase in the reaction rate.

Polar Protic Solvents: These solvents (like methanol, water) can also be used. While their high polarity can help dissolve ionic nucleophiles and stabilize the charged Meisenheimer intermediate, they can also strongly solvate the nucleophile through hydrogen bonding. This solvation shell deactivates the nucleophile, requiring more energy to break before it can attack the aromatic ring, which can slow the reaction down compared to polar aprotic solvents.

Nonpolar Solvents: These are generally poor choices for SNAr reactions as they cannot effectively dissolve ionic nucleophiles or stabilize the charged intermediates, leading to very slow reaction rates.

In practice, the choice of solvent can affect selectivity. For example, in the reaction of phenothiazines with polyfluoroarenes, switching from K₃PO₄ in THF to K₃PO₄ in acetonitrile (B52724) improved the yield of the monosubstituted product from 48% to 76%. mdpi.com This demonstrates that even among polar aprotic solvents, the specific choice can fine-tune the reaction's efficiency. The reaction conditions, including the base and temperature, must be optimized in conjunction with the solvent to achieve the desired outcome. rsc.org

Proposed Mechanisms for Benzo[b]wikipedia.orgacs.orgnaphthyridine Formation and Transformation

The synthesis of the benzo[b] wikipedia.orgacs.orgnaphthyridine core is often achieved through well-established named reactions for quinoline (B57606) and naphthyridine synthesis, primarily the Friedländer and Skraup syntheses.

Friedländer Annulation: This is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org For the synthesis of a benzo[b] wikipedia.orgacs.orgnaphthyridine, this would typically involve the reaction of a 4-aminonicotinaldehyde (B1271976) derivative with a cyclic ketone like cyclohexanone. The proposed mechanism involves two main pathways: wikipedia.org

Aldol-first pathway: An initial aldol (B89426) condensation between the two carbonyl components is followed by cyclization via imine formation and subsequent dehydration to yield the aromatic product.

Schiff base-first pathway: The reaction begins with the formation of a Schiff base (imine) between the amino group and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration. Recent methodologies have employed manganese catalysis in a dehydrogenative Friedländer annulation to synthesize tetrahydrobenzo[b] wikipedia.orgacs.orgnaphthyridines from 2-aminobenzyl alcohols and piperidinols. nih.gov

Skraup Synthesis: This reaction produces quinolines (and by extension, naphthyridines) by heating an aniline (B41778) (or aminopyridine) with sulfuric acid, glycerol (B35011), and an oxidizing agent (like nitrobenzene). wikipedia.org The mechanism is complex but is believed to involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine to the acrolein. acs.org The resulting intermediate then undergoes acid-catalyzed cyclization and is finally oxidized to form the aromatic naphthyridine ring. acs.org While often a high-yielding reaction, it can be notoriously vigorous. wikipedia.org

Transformation Mechanisms: Once formed, benzo[b] wikipedia.orgacs.orgnaphthyridine derivatives can undergo various transformations. A proposed mechanism for the reaction of 1-phenylethynyl-substituted tetrahydrobenzo[b] wikipedia.orgacs.orgnaphthyridines with activated alkynes involves an initial Michael addition of the tetrahydropyridine (B1245486) nitrogen to the alkyne. nih.gov This forms a zwitterionic intermediate which can then follow two pathways:

Route a (Stevens Rearrangement): A proton transfer followed by a wikipedia.orgnih.gov-sigmatropic shift results in the formation of an expanded seven-membered azocine (B12641756) ring. nih.gov

Route b (Hoffmann Elimination): An alternative pathway involves an intramolecular attack on the phenylethynyl group, followed by proton migration and a Hoffmann elimination to yield a 2-vinylquinoline (B1294476) derivative as a minor product. nih.gov

Theoretical and Computational Studies of 3 Chlorobenzo B 1 2 Naphthyridine 4 Carbonitrile

Electronic Structure Calculations (e.g., Density Functional Theory)

In a study on a related benzo[H] researchgate.netekb.egnaphthyridine derivative, Time-Dependent Density Functional Theory (TDDFT) was employed to analyze the molecule's electronic properties and UV-Visible spectrum. researchgate.net Such calculations typically reveal insights into hyperconjugative interactions and charge distribution, which are crucial for understanding the molecule's behavior. researchgate.net DFT methods are also used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that helps in predicting the chemical reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher energy HOMO indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For 3-Chlorobenzo[b] researchgate.netekb.egnaphthyridine-4-carbonitrile, FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. The distribution of HOMO and LUMO densities across the benzo[b] researchgate.netekb.egnaphthyridine core would indicate which atoms are most involved in these interactions. For example, studies on other complex heterocyclic systems use DFT with basis sets like B3LYP/6-31+G(d,p) to calculate the energies and shapes of these frontier orbitals. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energy Calculations (Note: The following table is a conceptual representation of typical outputs from FMO analysis and is not specific to the target compound.)

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -5.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.5 to -1.5
Energy Gap (ΔE) ELUMO - EHOMO3.0 to 4.5

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD studies on 3-Chlorobenzo[b] researchgate.netekb.egnaphthyridine-4-carbonitrile for conformational analysis are documented in the literature, this technique would be valuable for understanding its dynamic behavior.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are widely used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These predicted shifts are then compared with experimental data to confirm the molecular structure.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to UV-Visible absorption spectra. nih.gov The calculations yield the absorption wavelengths (λmax) and corresponding oscillator strengths, which relate to the intensity of the absorption bands. Studies on other 1,6-naphthyridine (B1220473) derivatives have used semi-empirical methods like AM1 and PM3 to analyze their solvatochromism (the change in color with solvent polarity) and UV-Vis absorption bands.

While predicted data for the target compound is unavailable, experimental NMR data for a closely related compound, 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netekb.egnaphthyridine, provides a reference for the types of signals expected from a chloro-substituted benzo[b] researchgate.netekb.egnaphthyridine core. mdpi.com

Table 2: Experimental NMR Data for 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netekb.egnaphthyridine (Source: Data from Kulikova, L. N., et al., Molecules, 2023. mdpi.com This compound is a derivative and not the specific subject of this article.)

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H NMR 8.16dd, J = 8.3, 1.4 Hz
8.00dd, J = 8.5, 1.1 Hz
7.69ddd, J = 8.3, 6.8, 1.4 Hz
7.55ddd, J = 8.2, 6.9, 1.2 Hz
7.42d, J = 7.0 Hz
7.37t, J = 7.6 Hz
7.31t, J = 7.3 Hz
3.93s
3.82s
3.24t, J = 5.9 Hz
2.90t, J = 6.0 Hz
¹³C NMR 157.4, 147.5, 139.9, 138.1, 129.9-
129.4 (2C), 129.1, 128.8 (2C)-
127.7, 127.1, 127.0, 125.4, 123.9-
62.8, 54.5, 49.9, 34.0-

Quantum Chemical Calculations for Material Science Applications

Quantum chemical calculations can predict properties relevant to material science, such as a molecule's potential for use in nonlinear optics (NLO). NLO materials are important for technologies like lasers and optical data processing. Key properties include the electric dipole moment (μ), polarizability (α), and the first static hyperpolarizability (β₀). A large hyperpolarizability value suggests a strong NLO response.

A computational study on a benzo[h] researchgate.netekb.egnaphthyridine derivative calculated these properties and found that the compound possesses NLO behavior. researchgate.net Similar calculations for 3-Chlorobenzo[b] researchgate.netekb.egnaphthyridine-4-carbonitrile would be necessary to evaluate its potential in this area. The presence of electron-withdrawing groups (chloro and carbonitrile) on the conjugated aromatic system could enhance its NLO properties.

Table 3: Representative Calculated NLO Properties for a Benzo[h] researchgate.netekb.egnaphthyridine Derivative (Source: Data from a study on a related isomer. researchgate.net Values are illustrative of the type of data generated.)

PropertyDescriptionCalculated Value
Dipole Moment (μ) Measure of molecular polarityAvailable in source
Polarizability (α) Measure of the distortion of electron cloud by an electric fieldAvailable in source
Hyperpolarizability (β₀) Measure of the nonlinear optical responseAvailable in source

Non Biological Applications and Material Science Prospects

Optoelectronic Properties and Applications

The unique electronic structure of the benzo[b] nih.govresearchgate.netnaphthyridine core makes it a compelling scaffold for developing novel optoelectronic materials. The fusion of a benzene (B151609) ring with the 1,6-naphthyridine (B1220473) system creates an extended π-conjugated system, which is fundamental for applications in light emission and charge transport.

Derivatives of the 1,6-naphthyridine family have been recognized for their inherent fluorescent properties. nih.gov Studies on various arylbenzo[h] nih.govresearchgate.netnaphthyridine derivatives have demonstrated that their fluorescence quantum yields can be effectively tuned by the introduction of different substituents. nih.gov For instance, the incorporation of π-donating aryl groups has been shown to enhance fluorescence quantum yields. nih.gov

Photophysical studies on 1,6-naphthyridine compounds have reported fluorescence lifetimes of approximately 10 nanoseconds and fluorescence quantum yields ranging from 0.05 to 0.1 in various solvents. nih.gov In the case of 3-Chlorobenzo[b] nih.govresearchgate.netnaphthyridine-4-carbonitrile, the presence of the electron-withdrawing chlorine and carbonitrile groups is expected to modulate these properties significantly. These groups can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to a bathochromic (red) shift in the emission spectrum and altered quantum yields. Furthermore, the rigid planarity of the fused ring system helps to minimize non-radiative decay, which is a beneficial trait for fluorescent materials.

PropertyTypical Value for 1,6-Naphthyridine DerivativesExpected Influence of Substituents on Target Compound
Fluorescence Lifetime~10 ns nih.govModulation by chloro and nitrile groups
Fluorescence Quantum Yield0.05 - 0.1 nih.govModulation by chloro and nitrile groups
Emission SpectrumDependent on substituentsPotential for red-shifted emission due to ICT

This table presents data for the general 1,6-naphthyridine class and hypothesizes the impact of specific functional groups on 3-Chlorobenzo[b] nih.govresearchgate.netnaphthyridine-4-carbonitrile.

The electron-deficient nature of the naphthyridine core makes its derivatives excellent candidates for use in Organic Light-Emitting Diodes (OLEDs), particularly as electron-transporting materials or as hosts for emissive dopants. researchgate.net Naphthyridine-based emitters have been successfully employed in highly efficient blue OLEDs, demonstrating their utility in creating next-generation displays. researchgate.net

Specifically, naphthyridine derivatives have shown outstanding performance as thermally activated delayed fluorescence (TADF) emitters. researchgate.net OLEDs using a 1,5-naphthyridine (B1222797) core as an electron acceptor paired with phenoxazine (B87303) or phenothiazine (B1677639) donor units have achieved high external quantum efficiencies (EQEs) of 29.9% and 25.8%, respectively. researchgate.net Similarly, blue OLEDs based on 2,7-di(9H-carbazole)-1,8-naphthyridine have reached a maximum EQE of 15.3%. researchgate.net

The 3-Chlorobenzo[b] nih.govresearchgate.netnaphthyridine-4-carbonitrile molecule, with its electron-deficient benzo[b] nih.govresearchgate.netnaphthyridine nucleus further functionalized with powerful electron-withdrawing groups, is well-suited for these applications. Its electronic properties could facilitate efficient electron injection and transport within an OLED device, potentially leading to high performance and efficiency.

Naphthyridine Emitter TypeRole in OLEDMaximum External Quantum Efficiency (EQE)
1,5-Naphthyridine with Phenoxazine DonorTADF Emitter29.9% researchgate.net
1,5-Naphthyridine with Phenothiazine DonorTADF Emitter25.8% researchgate.net
2,7-di(9H-carbazole)-1,8-naphthyridineTADF Emitter15.3% researchgate.net

This table showcases the performance of various naphthyridine derivatives in OLEDs, highlighting the potential of this class of compounds.

Coordination Chemistry and Ligand Design

The nitrogen atoms within the 1,6-naphthyridine rings possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows benzo[b] nih.govresearchgate.netnaphthyridine derivatives to function as versatile ligands in the field of coordination chemistry.

The benzo[b] nih.govresearchgate.netnaphthyridine scaffold can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. Research has demonstrated the synthesis of cyclometalated Ruthenium(II) complexes using a 3-phenylbenzo[b] nih.govresearchgate.netnaphthyridine ligand. nih.govacs.org In these complexes, the ligand coordinates to the ruthenium ion, creating stable organometallic compounds with interesting photochemical properties. nih.govacs.org The stability constants of complexes between 1,6-benzo[h]naphthyridine and various metal ions like Copper(II), Cadmium(II), Manganese(II), and Iron(II) have also been determined, confirming their effective complexing ability. chemicalpapers.comchemicalpapers.com The 3-Chlorobenzo[b] nih.govresearchgate.netnaphthyridine-4-carbonitrile molecule is expected to form stable complexes with a range of transition metals, where the electronic properties of the resulting metal complex would be influenced by the chloro and carbonitrile substituents.

Metal complexes incorporating benzo[b] nih.govresearchgate.netnaphthyridine ligands exhibit rich electrochemical behavior. A study on a cyclometalated Ru(II) complex with a 3-phenylbenzo[b] nih.govresearchgate.netnaphthyridine ligand revealed that the complex undergoes a proton-coupled two-electron reduction. nih.govacs.org This process, which can be initiated by chemical, electrochemical, or photochemical methods, demonstrates the ability of the ligand to participate in redox reactions, making it a non-innocent ligand that actively influences the electronic properties of the complex. nih.govacs.org The electrochemical properties of such complexes are crucial for applications in catalysis, electrochromic devices, and molecular electronics. The electron-withdrawing nature of the substituents on 3-Chlorobenzo[b] nih.govresearchgate.netnaphthyridine-4-carbonitrile would likely shift the reduction potentials of its metal complexes to more positive values, a feature that can be exploited in the rational design of catalysts and electronic materials.

Development in Sensor Technologies (excluding biological sensing)

The inherent fluorescence of the benzo[b] nih.govresearchgate.netnaphthyridine core, combined with its ability to chelate metal ions, opens up possibilities for its use in non-biological sensor technologies. The development of fluorescent chemosensors for the detection of specific metal ions is a significant area of research.

The principle behind such a sensor would rely on the change in the fluorescent properties of the molecule upon coordination with a metal ion. This can manifest as either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. The specificity for a particular metal ion can be tuned by modifying the substituents on the benzo[b] nih.govresearchgate.netnaphthyridine ligand. Given that arylbenzo[h] nih.govresearchgate.netnaphthyridine derivatives are known to be fluorescent, it is plausible that 3-Chlorobenzo[b] nih.govresearchgate.netnaphthyridine-4-carbonitrile could be developed into a fluorescent sensor for detecting environmentally or industrially relevant metal ions. nih.gov The nitrogen atoms of the naphthyridine ring would serve as the binding site, and the electronic perturbations caused by metal coordination would directly impact the fluorescent output of the π-conjugated system.

Structure-Property Relationships in Non-Biological Contexts

The interplay between the molecular architecture of 3-Chlorobenzo[b] nih.govnih.govnaphthyridine-4-carbonitrile and its material properties is a critical area of study for its potential application in material science. The arrangement and electronic nature of its constituent parts—the benzo[b] nih.govnih.govnaphthyridine core, the chloro substituent, and the carbonitrile group—dictate its photophysical and electronic characteristics. Understanding these relationships is key to designing novel materials with tailored functionalities.

The benzo[b] nih.govnih.govnaphthyridine framework is an electron-deficient aromatic system, a feature that significantly influences its electronic properties. The presence of multiple nitrogen atoms within the fused ring system lowers the energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This inherent electron deficiency makes the core susceptible to nucleophilic attack and also forms the basis for its potential as an electron-acceptor component in organic electronic materials.

The introduction of a chloro group at the 3-position and a carbonitrile (cyano) group at the 4-position further modulates these electronic properties. Both the chloro and cyano groups are electron-withdrawing in nature, which is expected to further lower the HOMO and LUMO energy levels of the molecule. The strong electron-withdrawing capacity of the cyano group, in particular, can lead to a significant reduction in the LUMO energy level. This modulation of the frontier molecular orbital energies has a direct impact on the compound's electron affinity, ionization potential, and the HOMO-LUMO gap, which in turn governs its optical and electronic behavior. For instance, in related quinoxaline-based polymers, the substitution of a fluorine atom with a cyano group resulted in a more stabilized LUMO energy level. nih.gov

The photophysical properties of 3-Chlorobenzo[b] nih.govnih.govnaphthyridine-4-carbonitrile, such as its absorption and emission characteristics, are also intrinsically linked to its structure. The extended π-conjugated system of the benzo[b] nih.govnih.govnaphthyridine core is expected to give rise to absorption bands in the ultraviolet-visible region. The presence of electron-withdrawing groups can influence the intramolecular charge transfer (ICT) character of the electronic transitions. In many azaaromatic compounds, the presence of strong electron-withdrawing groups can lead to a red-shift in the absorption and emission spectra.

To illustrate the influence of substituents on the photophysical properties of a similar scaffold, the following table presents data for a series of substituted benzo[b] nih.govnih.govnaphthyridin-4-amine derivatives. While these compounds have an amine group at the 4-position instead of a carbonitrile, the data provides valuable insight into how different substituents on the benzo[b] nih.govnih.govnaphthyridine core can tune the absorption and emission properties.

CompoundSubstituent at C-8Absorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)
1-H3854500.25
2-F3864510.30
3-Cl3884530.28
4-Br3894540.22
5-CF33954600.15

Data derived from analogous benzo[b] nih.govnih.govnaphthyridin-4-amine derivatives for illustrative purposes. nih.gov

The data in the table demonstrates that the introduction of halogen substituents at the 8-position of the benzo[b] nih.govnih.govnaphthyridin-4-amine core leads to a slight bathochromic (red) shift in both the absorption and emission maxima compared to the unsubstituted compound. The electron-withdrawing nature of these halogens appears to have a modest effect on the photophysical properties. The trifluoromethyl group (-CF3), a stronger electron-withdrawing group, induces a more pronounced red-shift, which is accompanied by a decrease in the fluorescence quantum yield. This trend suggests that increasing the electron-withdrawing strength of the substituent can influence the radiative and non-radiative decay pathways of the excited state. Based on these observations, it can be inferred that the chloro and cyano groups in 3-Chlorobenzo[b] nih.govnih.govnaphthyridine-4-carbonitrile would also significantly impact its photophysical properties, likely leading to a red-shifted emission compared to the parent benzo[b] nih.govnih.govnaphthyridine.

Furthermore, the planar structure of the benzo[b] nih.govnih.govnaphthyridine system is conducive to π-π stacking interactions in the solid state, which is a crucial factor for charge transport in organic semiconductor applications. The introduction of substituents can influence the packing arrangement of the molecules in the solid state, thereby affecting material properties such as charge carrier mobility. The specific positioning of the chloro and cyano groups in 3-Chlorobenzo[b] nih.govnih.govnaphthyridine-4-carbonitrile will play a role in defining the intermolecular interactions and the resulting solid-state morphology.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

Current synthetic routes to related naphthyridine cores often rely on classical methods that may involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways. Inspired by green chemistry principles applied to similar heterocyclic systems, several strategies could be explored.

One promising approach is the application of microwave-assisted organic synthesis (MAOS). For instance, a microwave-promoted method has been successfully employed for the synthesis of 4-methyl-2,6-naphthyridine (B15350474) and its derivatives, resulting in excellent yields and high purity under eco-friendly conditions. rroij.comrroij.com This suggests that microwave irradiation could significantly accelerate the key bond-forming reactions in the synthesis of 3-Chlorobenzo[b] rsc.orgdoaj.orgnaphthyridine-4-carbonitrile, potentially reducing reaction times and energy consumption.

Furthermore, the use of silver catalysis, which is known for its efficiency, stability, and excellent selectivity in heterocyclic chemistry, could offer a greener alternative to traditional transition-metal catalysts. mdpi.com The development of one-pot or multicomponent reactions, perhaps facilitated by visible-light-induced radical chemistry, could also streamline the synthesis, improving atom economy and reducing the number of isolation and purification steps. researchgate.net

Table 1: Potential Green Synthetic Approaches

Methodology Potential Advantages Related Examples
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, increased yields, lower energy consumption. Synthesis of 4-methyl-2,6-naphthyridine. rroij.comrroij.com
Silver Catalysis High efficiency, stability, excellent selectivity, environmentally benign. Synthesis of 4-Fluorobenzo[b] rsc.orgdoaj.orgnaphthyridine. mdpi.com
Multicomponent Reactions Increased atom economy, reduced waste, simplified procedures. Synthesis of various six-membered heterocycles. researchgate.net

Exploration of Unconventional Reactivity Patterns

The electronic properties of the 3-Chlorobenzo[b] rsc.orgdoaj.orgnaphthyridine-4-carbonitrile core, influenced by the electron-withdrawing chloro and cyano groups and the nitrogen atoms in the aromatic system, suggest a rich and potentially unconventional reactivity. Studies on analogous 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgdoaj.orgnaphthyridines have shown that their reactivity is highly dependent on the substituents. For example, the presence of an acceptor substituent can activate the molecule towards reactions with activated alkynes, while other derivatives remain inactive. rroij.comnih.gov

Future investigations could explore the reactivity of the chloro and cyano groups as synthetic handles for further functionalization. For instance, the chlorine atom could be a site for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The carbonitrile group could be hydrolyzed, reduced, or converted to other functional groups, providing access to a diverse library of derivatives.

Moreover, the nucleophilic addition to the benzonaphthyridine ring system could lead to the formation of novel heterocyclic structures, as has been observed in related compounds. nih.gov A systematic study of the compound's reactivity with various electrophiles, nucleophiles, and radicals would be highly valuable.

Advanced Characterization of Transient Intermediates

Understanding the mechanisms of the reactions involving 3-Chlorobenzo[b] rsc.orgdoaj.orgnaphthyridine-4-carbonitrile is crucial for optimizing synthetic procedures and discovering new transformations. Many chemical reactions proceed through short-lived transient intermediates that are difficult to detect and characterize. Future research could employ advanced spectroscopic and spectrometric techniques to identify and study these fleeting species.

For example, in situ monitoring of reactions using techniques such as rapid-injection NMR, stopped-flow UV-Vis spectroscopy, or mass spectrometry could provide valuable insights into the reaction kinetics and the structures of intermediates. The formation of zwitterionic intermediates and iminium salts has been proposed in the reactions of related benzonaphthyridines, and similar species may be involved in the chemistry of the title compound. nih.gov The isolation and characterization of such intermediates, where possible, would provide definitive evidence for the proposed reaction pathways.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel derivatives of 3-Chlorobenzo[b] rsc.orgdoaj.orgnaphthyridine-4-carbonitrile with specific, tailored properties. In silico methods can be used to predict various physicochemical and biological properties, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Molecular docking studies, for instance, could be employed to predict the binding affinity of derivatives for specific biological targets, such as enzymes or receptors. This approach has been successfully used to design 1,8-naphthyridine-3-carbonitrile (B1524053) analogues as potential anti-mycobacterial agents. rsc.orgnih.gov Similarly, quantitative structure-activity relationship (QSAR) studies could be performed to correlate the structural features of derivatives with their biological activity or other properties.

Furthermore, computational tools can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds, which is a critical step in the early stages of drug discovery. rsc.orgnih.gov The use of density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, aiding in the prediction of its chemical behavior. doaj.orgmdpi.comresearchgate.net

Table 2: Computational Approaches for Derivative Design

Computational Method Application Potential Outcome
Molecular Docking Prediction of binding modes and affinities to biological targets. Identification of potent and selective inhibitors or modulators. rsc.orgnih.gov
QSAR Correlation of chemical structure with biological activity or properties. Development of predictive models for rational design.
ADMET Prediction In silico assessment of pharmacokinetic and toxicity profiles. Early identification of drug-like candidates. rsc.orgnih.gov

Expansion into Emerging Areas of Materials Science (e.g., supramolecular assemblies, catalysts)

The planar, aromatic structure of 3-Chlorobenzo[b] rsc.orgdoaj.orgnaphthyridine-4-carbonitrile, combined with the presence of heteroatoms and polar functional groups, makes it an attractive building block for the construction of novel materials with interesting properties.

In the field of supramolecular chemistry, the compound could be used to form self-assembling systems through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. doaj.orgmdpi.comresearchgate.net These supramolecular assemblies could find applications in areas such as sensing, drug delivery, and the development of "smart" materials. nih.gov The catalytic potential of such assemblies is also an exciting avenue for exploration. magtech.com.cn

Furthermore, the electronic properties of the benzonaphthyridine core suggest that its derivatives could be investigated as components of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification makes this class of compounds particularly interesting for these applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Pd-catalyzed one-pot reactions starting from 2-chloroquinoline-3-carbonitriles, using sulfur and amines as nucleophiles. Optimizing ligand choice (e.g., XPhos) and solvent polarity (e.g., DMF) enhances yields (65–82%) . Alternatively, tandem addition-elimination-cyclization reactions with enamines and primary amines in HOAc-DMF at 120°C yield derivatives with good efficiency (70–85%) .
  • Key Variables : Temperature, solvent polarity, and catalyst selection critically impact reaction kinetics and purity.

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodology : Single-crystal X-ray diffraction (XRD) is definitive. For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 7.710 Å, b = 11.970 Å, c = 13.340 Å, and β = 93.55° provide precise stereochemical data . Complementary techniques like NMR (¹H/¹³C) and HRMS validate molecular connectivity, particularly the chloro and cyano substituents.

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology : Antimicrobial activity is assessed via broth microdilution (MIC against Bacillus cereus, E. coli, Aspergillus niger). Antimycobacterial potential is tested using Mycobacterium tuberculosis H37Rv strains in BACTEC MGIT 960 systems, with IC₅₀ values compared to rifampicin . Cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity.

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure for target interactions?

  • Methodology : Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) model the compound’s electron density and frontier molecular orbitals (HOMO/LUMO). Correct asymptotic behavior in exchange-energy functionals (e.g., Becke’s 1988 model) improves correlation-energy predictions for π-π stacking or halogen bonding with biological targets .
  • Data Application : Calculate binding affinities to enzymes like DYRK1A, implicated in cognitive disorders .

Q. How should researchers resolve contradictions in synthetic yields reported across studies?

  • Case Analysis : Compare Pd-catalyzed routes (65–82% ) vs. microwave-assisted cyclization (70–85% ). Variables like microwave power (300 W vs. 150 W) and reaction time (10 min vs. 2 h) significantly alter outcomes. Systematic DOE (Design of Experiments) identifies critical factors (e.g., solvent, catalyst loading).
  • Resolution : Reproduce protocols with strict control of moisture/oxygen levels, and characterize byproducts via LC-MS to identify degradation pathways.

Q. What strategies enhance the pharmacological profile of naphthyridine-carbonitrile derivatives?

  • SAR Insights : Introduce electron-withdrawing groups (e.g., -CF₃ at C2) to improve metabolic stability . Modulate the chloro substituent’s position to balance potency and toxicity. For example, 10-methoxy derivatives show enhanced fluorescence for imaging applications .
  • In Vivo Validation : Use transgenic models (e.g., Ts65Dn mice) to assess blood-brain barrier penetration for neurotherapeutic candidates .

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3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile
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3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.